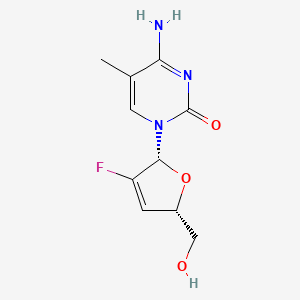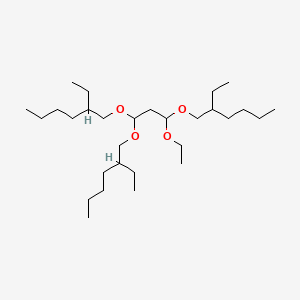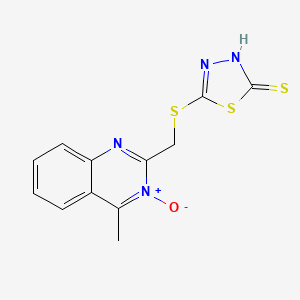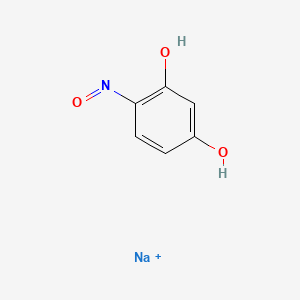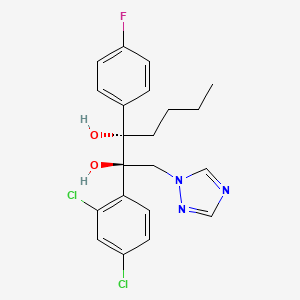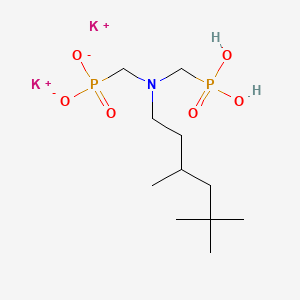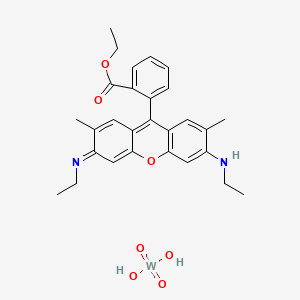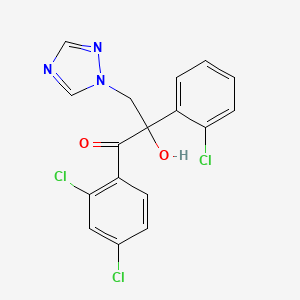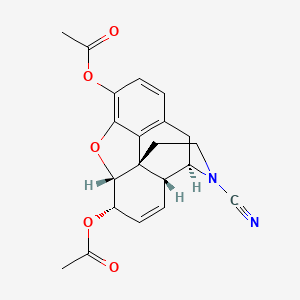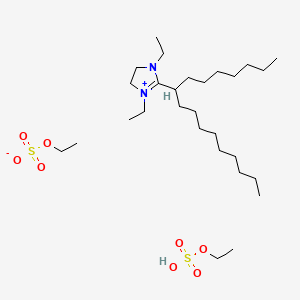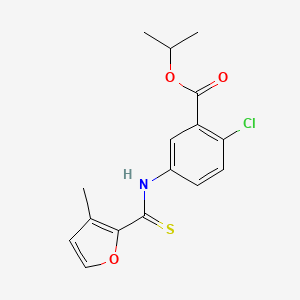![molecular formula C20H18N4O2 B12690371 4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol CAS No. 30828-87-6](/img/structure/B12690371.png)
4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of one or more azo groups (-N=N-) which are conjugated with aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process begins with the diazotization of 4-amino-3-methylphenol in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with another aromatic amine, such as 4-aminophenol, under alkaline conditions to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the successful formation of the azo bond.
化学反応の分析
Types of Reactions
4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques.
Biology: Employed in staining procedures for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colored plastics, textiles, and inks.
作用機序
The mechanism of action of 4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol involves its ability to undergo reversible photoisomerization. The compound can switch between trans and cis forms upon exposure to light, which affects its color and other physical properties. This photoresponsive behavior is exploited in various applications, including light-controlled polymers and molecular switches .
類似化合物との比較
Similar Compounds
Azobenzene: Another azo compound with similar photoisomerization properties.
Methyl Orange: A commonly used azo dye with applications in pH indicators.
Disperse Orange 3: An azo dye used in textile industries.
Uniqueness
4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity compared to other azo compounds. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
特性
CAS番号 |
30828-87-6 |
|---|---|
分子式 |
C20H18N4O2 |
分子量 |
346.4 g/mol |
IUPAC名 |
4-[[4-[(4-hydroxy-2-methylphenyl)diazenyl]phenyl]diazenyl]-2-methylphenol |
InChI |
InChI=1S/C20H18N4O2/c1-13-12-18(25)8-9-19(13)24-22-16-5-3-15(4-6-16)21-23-17-7-10-20(26)14(2)11-17/h3-12,25-26H,1-2H3 |
InChIキー |
JCQDQWMRANMFIK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



